1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol
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Overview
Description
1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol is a unique organic compound characterized by its cyclobutane ring structure with an aminomethyl group and two fluorine atoms attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol typically involves the cyclization of appropriate precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production methods for this compound are still under development. the use of catalytic processes under mild conditions is being explored to achieve high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Scientific Research Applications
1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It is being studied for its potential use in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the fluorine atoms can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
1-(Aminomethyl)cyclohexaneacetic acid: Similar in structure but with a cyclohexane ring instead of a cyclobutane ring.
Gabapentin: A well-known anticonvulsant with a similar aminomethyl group but different overall structure.
Uniqueness: 1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol is unique due to its cyclobutane ring and the presence of two fluorine atoms, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring high stability and specific reactivity .
Properties
Molecular Formula |
C5H9F2NO |
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Molecular Weight |
137.13 g/mol |
IUPAC Name |
1-(aminomethyl)-3,3-difluorocyclobutan-1-ol |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)1-4(9,2-5)3-8/h9H,1-3,8H2 |
InChI Key |
UQUAYYRNBWNXNX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)(CN)O |
Origin of Product |
United States |
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